N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of azoloannulated tetrazines with guanidine . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
Triazolopyrimidines have a unique structure with a triazole ring fused with a pyrimidine ring. This gives them unique chemical properties and allows for a wide range of functional groups to be added .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles provides a broad range of functionalized triazolopyrimidines .Scientific Research Applications
- A metabolite derived from this compound, 3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid , has been investigated in relation to depression . Although further studies are needed, its potential as an antidepressant warrants exploration.
- Researchers have developed a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation method under mild and scalable electrolytic conditions. This technique efficiently synthesizes valuable 1,2,4-triazolo[1,5-a]pyridines from readily available N-(2-pyridyl)amidines . These heterocyclic compounds find applications in drug discovery and materials science.
- By exploring conjugated π-bridge units, researchers have designed novel HTMs based on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives. These compounds (CP1 and CP2) exhibit different conjugated π-bridge cores of fused aromatic rings. Computational studies using DFT and TD-DFT, along with Marcus theory, provide insights into their electronic properties and potential use in organic solar cells .
- The compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (a Blatter radical) presents an intriguing challenge due to its unique structure-to-magnetism correlation. The nearly orthogonal 2-methoxyphenyl group disrupts the typical π-stacked molecular columns observed in organic radicals with extended conjugation. Understanding such correlations can impact materials design and spintronics research .
Antidepressant Potential
Electrochemical Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Design of Hole-Transport Materials (HTMs) for Organic Solar Cells
Radical Structure and Magnetism Correlation
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid Intramolecular electrochemical dehydrogenative N–N bond formation for 1,2,4-triazolo[1,5-a]pyridines Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives [1-(2-Methoxyphenyl)-3-phenyl-1,4
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-16-9-4-5-10-17(16)29-3)19(26-21(24-13)22-12-23-26)14-7-6-8-15(11-14)28-2/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJGKIMPFMVQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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